molecular formula C6H4F2N2O3 B11807056 2-(Difluoromethoxy)pyrazine-6-carboxylic acid

2-(Difluoromethoxy)pyrazine-6-carboxylic acid

Katalognummer: B11807056
Molekulargewicht: 190.10 g/mol
InChI-Schlüssel: MKXKSGJIEXWIDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)pyrazine-6-carboxylicacid is a fluorinated heterocyclic compound The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of α-(difluoromethoxy)ketones with arylhydrazines, which can lead to the formation of pyrazine derivatives . This reaction often requires specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)pyrazine-6-carboxylicacid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)pyrazine-6-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyrazine-6-carboxylate, while reduction can produce difluoromethoxy-pyrazine-6-methanol.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)pyrazine-6-carboxylicacid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethoxy)pyrazine-6-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a difluoromethoxy group and a carboxylic acid group makes it particularly valuable for certain applications in research and industry.

Eigenschaften

Molekularformel

C6H4F2N2O3

Molekulargewicht

190.10 g/mol

IUPAC-Name

6-(difluoromethoxy)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-4-2-9-1-3(10-4)5(11)12/h1-2,6H,(H,11,12)

InChI-Schlüssel

MKXKSGJIEXWIDL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C=N1)OC(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.